molecular formula C24H21NO7S B594854 (S)-Fmoc-phenylalanine-4-sulfonic acid CAS No. 138472-22-7

(S)-Fmoc-phenylalanine-4-sulfonic acid

Cat. No. B594854
M. Wt: 467.492
InChI Key: KWAQABOTKLHIEO-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-phenylalanine is a derivative of phenylalanine, an essential amino acid. The “Fmoc” part stands for fluorenylmethyloxycarbonyl, which is a protective group used in peptide synthesis. The “4-sulfonic acid” indicates that a sulfonic acid group is attached to the 4th carbon of the phenyl ring. Sulfonic acids are strong acids that are commonly used in organic synthesis.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of phenylalanine with the Fmoc group, followed by the introduction of the sulfonic acid group. However, without specific literature or experimental procedures, it’s hard to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure would consist of the phenylalanine backbone, with the Fmoc protective group attached to the amino group, and the sulfonic acid group attached to the phenyl ring.



Chemical Reactions Analysis

As a derivative of an amino acid, this compound could potentially participate in peptide bond formation reactions under the right conditions. The sulfonic acid group might also undergo various reactions typical for strong acids.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the Fmoc protective group and the sulfonic acid group. It would likely be soluble in polar solvents due to the sulfonic acid group.


Scientific Research Applications

  • Peptide Synthesis and Modification :

    • Herzner and Kunz (2007) described the synthesis of partial sequences of the recognition site of P-Selectin glycoprotein ligand 1 (PSGL-1) containing (sulfomethyl)phenylalanine, a bioisosteric mimic of acid-sensitive O-sulfatyl tyrosine, which are of interest as potential inhibitors of P-Selectin in inflammatory processes (Herzner & Kunz, 2007).
    • Ishibashi et al. (2010) developed a sulfonamide-based protecting group, (9H-fluoren-9-yl)methanesulfonyl (Fms), complementary to Fmoc, demonstrating its application in the solid-phase synthesis of unnatural peptides substituted with α-amino phosphonic acid (Ishibashi, Miyata, & Kitamura, 2010).
  • Self-Assembly and Hydrogelation :

    • Ryan et al. (2010) explored the influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives. They found that monohalogenated Fmoc-Phe side-chain derivatives dramatically enhance self-assembly into amyloid-like fibrils that promote hydrogelation in aqueous solvents (Ryan, Anderson, & Nilsson, 2010).
    • Choi et al. (2012) developed a reliable manual Fmoc solid phase peptide synthesis procedure to produce biologically active Aβ peptides, a major component in Alzheimer’s disease research, at high purity (Choi et al., 2012).
  • Material Science and Biomedical Applications :

    • Bojarska et al. (2020) summarized the structural and supramolecular features of Fmoc amino acids like Fmoc-tyrosine or Fmoc-phenylalanine, emphasizing their relevance in the design and development of novel effective hydrogelators, biomaterials, or therapeutics (Bojarska et al., 2020).
    • Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH, highlighting their potential in the development of enhanced composite materials for biomedical applications (Schnaider et al., 2019).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to avoid contact with skin and eyes, and to use it in a well-ventilated area.


Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research might focus on developing more efficient synthesis methods, or exploring new applications for these compounds.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQABOTKLHIEO-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Fmoc-phenylalanine-4-sulfonic acid

Citations

For This Compound
2
Citations
SIS Hendrikse, S Spaans, EW Meijer… - …, 2018 - ACS Publications
High concentrations of supplemented growth factors can cause oversaturation and adverse effects in in vitro and in vivo studies, though these supraphysiological concentrations are …
Number of citations: 12 pubs.acs.org
SIS Hendrikse - 2018 - research.tue.nl
The cellular environment is a source of inspiration for the design of artificial mimics for regenerative medicine applications since it orchestrates cell behavior in a dynamic yet …
Number of citations: 5 research.tue.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.